molecular formula C8H8N2O5 B2529602 ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate CAS No. 36131-48-3

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B2529602
CAS No.: 36131-48-3
M. Wt: 212.161
InChI Key: GLXXCDACRPXMQK-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of a formyl group at the 5-position, a nitro group at the 3-position, and an ethyl ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor to introduce the nitro group at the 3-position. This is followed by formylation at the 5-position using formylating agents such as Vilsmeier-Haack reagent. The final step involves esterification to introduce the ethyl ester group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

This compound stands out due to the presence of both formyl and nitro groups, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)7-6(10(13)14)3-5(4-11)9-7/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXCDACRPXMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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